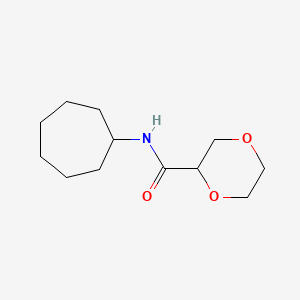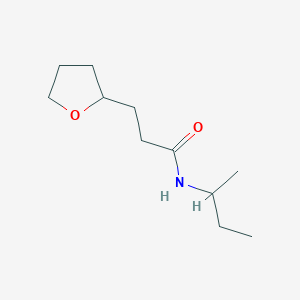
N-butan-2-yl-3-(oxolan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-3-(oxolan-2-yl)propanamide, also known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It was first approved by the FDA in 2004 and has since become a widely prescribed medication. Despite its widespread use, there is still much to learn about its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-butan-2-yl-3-(oxolan-2-yl)propanamide is not fully understood, but it is thought to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. This compound also increases the production of GABA, an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, and to increase the production of GABA. This compound has also been shown to reduce the activity of nociceptive neurons in the dorsal horn of the spinal cord, which are involved in pain signaling. In addition, this compound has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butan-2-yl-3-(oxolan-2-yl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying pain signaling and anxiety disorders. This compound is also relatively easy to synthesize and has a long half-life, which allows for sustained exposure in experiments. However, this compound has some limitations for lab experiments. It can be expensive to produce, and its efficacy can vary depending on the specific model used.
Direcciones Futuras
There are several future directions for research on N-butan-2-yl-3-(oxolan-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of producing this compound. Another area of interest is the identification of new medical conditions that this compound may be effective in treating. Additionally, there is a need for more research on the long-term effects of this compound use, particularly in patients with pre-existing medical conditions. Finally, there is a need for more research on the specific mechanisms of action of this compound, which could lead to the development of more targeted therapies.
Métodos De Síntesis
The synthesis of N-butan-2-yl-3-(oxolan-2-yl)propanamide involves the condensation of 3-aminopropionic acid with methylamine and isobutyl acrylate. This reaction produces the intermediate N-methyl-3-(2-methylpropyl)butanamide, which is then cyclized with 2,2-dimethylpropanal and sodium cyanoborohydride to form this compound. This multi-step process has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-butan-2-yl-3-(oxolan-2-yl)propanamide has been the subject of numerous scientific studies, which have explored its efficacy in treating various medical conditions. One study found that this compound was effective in reducing pain associated with fibromyalgia, while another study found that it was effective in treating diabetic neuropathy. This compound has also been shown to be effective in treating anxiety disorders, with one study finding that it was more effective than placebo in reducing anxiety symptoms.
Propiedades
IUPAC Name |
N-butan-2-yl-3-(oxolan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-9(2)12-11(13)7-6-10-5-4-8-14-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURIIPWACIXBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


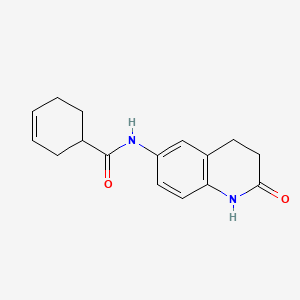
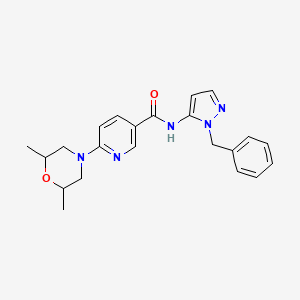
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)
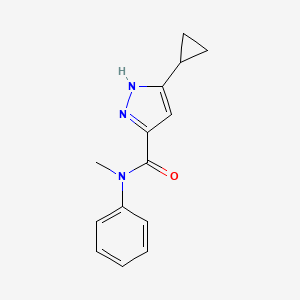
![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)


